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Compound Name: Benzoyl sulfide

CAS No.: 1850-15-3

Cat. No.: B156319

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl sulfide, also known as thiobenzoic anhydride or dibenzoyl sulfide, is an organic

compound with the chemical formula (C₆H₅CO)₂S. As a thioanhydride, it is the sulfur analog of

benzoic anhydride. This guide provides a comprehensive overview of the spectroscopic data

for benzoyl sulfide, a crucial aspect for its identification, characterization, and utilization in

synthetic chemistry and drug development. Understanding the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) profiles of this compound is fundamental for

researchers working with this and related thioacyl compounds.

While benzoyl sulfide is a structurally intriguing molecule, its detailed spectroscopic data is not

as commonly reported in readily accessible databases compared to its oxygen-containing

counterpart or related benzyl derivatives. This guide aims to collate and present the available

and expected spectroscopic characteristics based on the principles of each analytical

technique and data from analogous structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. For benzoyl sulfide, both ¹H and ¹³C NMR provide key insights into its chemical

environment.

¹H NMR Spectroscopy
Theoretical Analysis: The ¹H NMR spectrum of benzoyl sulfide is expected to be dominated by

signals from the aromatic protons of the two benzoyl groups. Due to the symmetry of the

molecule, the protons on both phenyl rings are chemically equivalent. The aromatic region

would likely exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The

protons ortho to the carbonyl group will be the most deshielded due to the electron-withdrawing

nature of the carbonyl group and the sulfur atom. The meta and para protons will appear at

progressively higher fields.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for obtaining the ¹H NMR spectrum of a compound like benzoyl sulfide
would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the benzoyl sulfide sample in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. The choice of solvent is critical and should be one in which the compound is soluble

and which does not have signals that overlap with the analyte's signals.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

spectrometer to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Chemical shifts are typically referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.0 - 7.8 Multiplet 4H
Aromatic protons

(ortho to C=O)

~ 7.6 - 7.4 Multiplet 6H

Aromatic protons

(meta and para to

C=O)

¹³C NMR Spectroscopy
Theoretical Analysis: The ¹³C NMR spectrum of benzoyl sulfide will show distinct signals for

the carbonyl carbon and the aromatic carbons. The carbonyl carbon is expected to be

significantly deshielded and appear at a low field, likely in the range of 180-190 ppm. The

aromatic carbons will appear in the typical aromatic region (120-140 ppm), with the ipso-carbon

(the carbon attached to the carbonyl group) being the most deshielded among the ring

carbons. Due to symmetry, only four signals are expected for the aromatic carbons.

Experimental Protocol: Acquiring ¹³C NMR Spectra

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required due

to the lower natural abundance of the ¹³C isotope.

Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify

the spectrum and improve the signal-to-noise ratio. A longer acquisition time is usually

necessary.

Data Processing: Similar processing steps as for ¹H NMR are applied.

¹³C NMR Data Summary (Predicted)
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Chemical Shift (δ) ppm Assignment

~ 185 Carbonyl Carbon (C=O)

~ 135 Aromatic Carbon (ipso)

~ 133 Aromatic Carbon (para)

~ 129 Aromatic Carbon (ortho)

~ 128 Aromatic Carbon (meta)

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of benzoyl sulfide is expected to show characteristic absorption

bands for the carbonyl group and the carbon-sulfur bond.

Theoretical Analysis: The most prominent feature in the IR spectrum of benzoyl sulfide will be

the strong absorption band corresponding to the C=O stretching vibration. In thioanhydrides,

this band typically appears at a lower frequency compared to their carboxylic anhydride

counterparts due to the influence of the sulfur atom. A strong band in the region of 1700-1750

cm⁻¹ and another one around 1680-1720 cm⁻¹ are expected, characteristic of an anhydride-

like structure. The C-S stretching vibration is expected to appear in the fingerprint region,

typically between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be

present in their characteristic regions.

Experimental Protocol: Acquiring IR Spectra

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin

film on a salt plate (if it is a liquid or can be melted). For a KBr pellet, a small amount of the

solid sample is ground with dry potassium bromide and pressed into a transparent disk.

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is

recorded. A background spectrum of the KBr pellet or salt plate is usually taken first and

subtracted from the sample spectrum.

IR Data Summary (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 1750-1700 Strong Asymmetric C=O stretch

~ 1720-1680 Strong Symmetric C=O stretch

~ 1600-1450 Medium-Strong Aromatic C=C stretch

~ 800-600 Medium-Weak C-S stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Theoretical Analysis: In the mass spectrum of benzoyl sulfide, the molecular ion peak (M⁺)

would be expected at m/z = 242, corresponding to the molecular formula C₁₄H₁₀O₂S. The

fragmentation pattern would likely be dominated by the cleavage of the C-S bond and the C-C

bond adjacent to the carbonyl group. A prominent peak at m/z = 105, corresponding to the

benzoyl cation (C₆H₅CO⁺), is highly probable. Other fragments resulting from the loss of CO or

S are also possible.

Experimental Protocol: Acquiring Mass Spectra

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

This can be done via direct infusion, or through a chromatographic technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) and detected.

Mass Spectrometry Data Summary (Predicted)
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m/z Possible Fragment

242 [M]⁺ (Molecular Ion)

137 [M - C₆H₅CO]⁺

105 [C₆H₅CO]⁺ (Benzoyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

Conclusion
The spectroscopic characterization of benzoyl sulfide is essential for its unambiguous

identification and for quality control in its synthesis and application. While experimental data is

not widely available in public spectral databases, the predicted ¹H NMR, ¹³C NMR, IR, and

Mass spectra, based on established principles and data from analogous compounds, provide a

robust framework for its analysis. This technical guide serves as a valuable resource for

researchers, providing the necessary foundational knowledge to confidently work with and

characterize benzoyl sulfide. Further research and publication of experimentally obtained

spectra would be a valuable contribution to the chemical science community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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